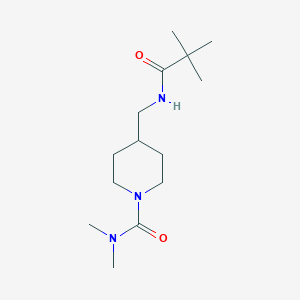

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

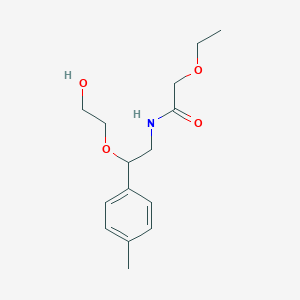

Allosteric Modulation of CB1 Receptor

Research has indicated that modifications to the chemical structure of indole-2-carboxamides, which share functional groups with N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, can significantly impact their ability to act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These modifications include changes in chain length and electron withdrawing groups, which affect the compound's binding affinity and cooperativity, potentially offering new avenues for the development of therapeutics targeting the CB1 receptor (Khurana et al., 2014).

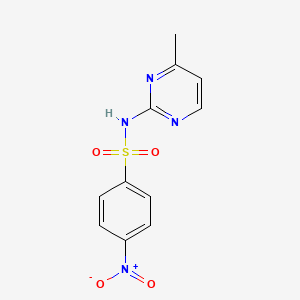

Development of Antimyotonic Agents

Studies on conformationally restricted analogues of tocainide, which is structurally related to N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have shown their potential as potent skeletal muscle sodium channel blockers. This research could lead to the development of new treatments for myotonia, emphasizing the importance of structural features in drug design (Catalano et al., 2008).

Hydrogen Storage Applications

Substituted piperidines, which are closely related to the core structure of N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have been compared for their utility as reversible organic hydrogen storage materials. These compounds, especially those with electron-donating or conjugated substituents, have shown increased rates of catalytic dehydrogenation, highlighting their potential in hydrogen-powered fuel cells (Cui et al., 2008).

Anticonvulsant Activity

Research into analogues based on 2-piperidinecarboxylic acid has demonstrated their potential in the treatment of seizures. Structural modifications to these compounds have shown varying degrees of anticonvulsant activity, indicating the importance of the piperidine structure and its modifications in the development of new anticonvulsant drugs (Ho et al., 2001).

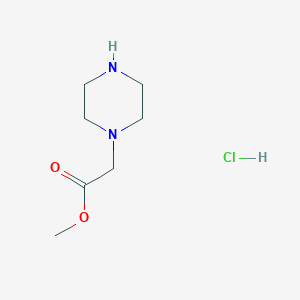

DNA Interaction and Cytotoxicity

A series of bis(9-aminoacridine-4-carboxamides) linked through piperazine chains, which are structurally related to N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have been synthesized. These compounds are designed to bisintercalate into DNA, potentially leading to cytotoxic effects due to template inhibition of transcription. This research highlights the complex relationships between DNA binding, cytotoxicity, and cell cycle arrest (Wakelin et al., 2003).

properties

IUPAC Name |

4-[(2,2-dimethylpropanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)12(18)15-10-11-6-8-17(9-7-11)13(19)16(4)5/h11H,6-10H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHKMQPMWTZWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)